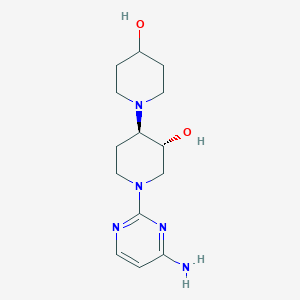

![molecular formula C20H14N4S B5365594 3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5365594.png)

3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of triazinoindole derivatives often involves green synthetic protocols, utilizing isatin and semicarbazide/thiosemicarbazide in aqueous media under neutral conditions. β-Cyclodextrin is commonly used as a catalyst, enabling excellent yields and allowing for catalyst recovery and reuse without loss of activity (Ramesh et al., 2011). Another synthesis approach involves the reaction of 3-mercapto-5H-[1,2,4]triazino[5,6-b]indole with allyl bromide in a NaOH–H2O–DMSO system, demonstrating the versatility of methods to obtain triazinoindole derivatives (Kim & Zhuravlyova, 2010).

Molecular Structure Analysis

The molecular structure of triazinoindole derivatives is characterized by their fused heterocyclic systems, which contribute to their chemical stability and reactivity. Spectroscopic methods, including NMR and IR spectroscopy, are crucial for elucidating these structures and confirming the presence of specific functional groups (Younes et al., 1987).

Chemical Reactions and Properties

Triazinoindole derivatives undergo various chemical reactions, including halocyclization and reactions with electrophiles and nucleophiles, leading to a wide range of functionalized compounds. These reactions are influenced by the electronic effects of substituents on the triazinoindole core (Hassan et al., 1994).

Physical Properties Analysis

The physical properties of triazinoindole derivatives, such as solubility, melting points, and crystallinity, are determined by their specific molecular structures and substituents. These properties are critical for their application in various fields, influencing their handling, formulation, and stability (Al-Syari & Hassan, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photophysical properties of triazinoindole derivatives, are closely tied to their heterocyclic structure. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms of action (Ali & Saad, 2018).

Direcciones Futuras

Future studies should consider potential effects of cemtirestat, a related compound, on consequences of diabetes that are not exclusively dependent on glucose metabolism via the polyol pathway . This could provide insights into the potential therapeutic applications of “3-[(1-naphthylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole” and related compounds.

Mecanismo De Acción

Target of Action

Derivatives of [1,2,4]triazino[5,6-b]indoles have been reported to possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Mode of Action

It is known that the compound is synthesized by the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system

Biochemical Pathways

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles have a wide spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules increases their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This suggests that similar modifications to the compound could potentially enhance its bioavailability.

Result of Action

It is known that derivatives of [1,2,4]triazino[5,6-b]indoles possess high biological activity and a wide spectrum of antifungal and antihypoxic activity . They are used in prophylaxis and treatment of an extensive index of viruses and have for a long time attracted attention in connection with the search for new antimicrobial and anticancer agents .

Action Environment

The synthesis of the compound involves the reaction of 3-mercapto-5h-[1,2,4]triazino[5,6-b]indole with allyl bromide in the naoh–h2o–dmso system , suggesting that the compound’s synthesis and potentially its action may be influenced by the chemical environment.

Propiedades

IUPAC Name |

3-(naphthalen-1-ylmethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4S/c1-2-9-15-13(6-1)7-5-8-14(15)12-25-20-22-19-18(23-24-20)16-10-3-4-11-17(16)21-19/h1-11H,12H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUXXCHZEHPECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5365516.png)

![6-iodo-3-(3-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5365527.png)

![5-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5365530.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5365545.png)

![(3S*,5R*)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5365555.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-furamide](/img/structure/B5365560.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylacetamide](/img/structure/B5365566.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclohexanecarboxamide](/img/structure/B5365571.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5365572.png)

![3-(2-furylmethyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365591.png)

![2-[4-(3-methoxybenzyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5365599.png)

![ethyl 4-[(2-pyridinylamino)carbonyl]-1H-imidazole-5-carboxylate](/img/structure/B5365613.png)